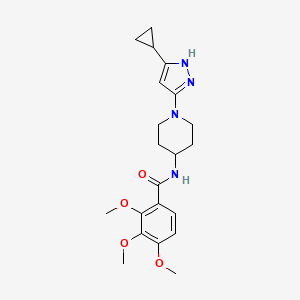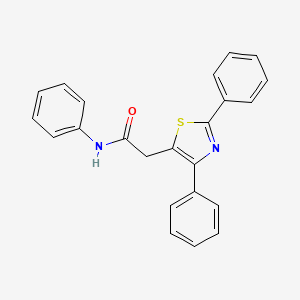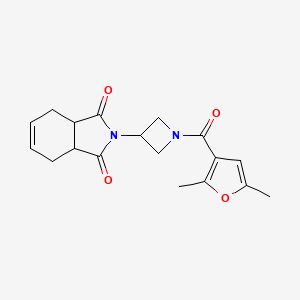
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3,4-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3,4-trimethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various areas of research, including neuroscience and cancer research.
Applications De Recherche Scientifique
PAK4 Inhibition and Cancer Therapy
One of the primary applications of this compound is as an inhibitor of p21-activated kinase 4 (PAK4) . PAK4 plays a crucial role in cell proliferation, migration, and invasion, particularly in cancer cells. By inhibiting PAK4, this compound has shown potential in reducing the proliferation of A549 lung cancer cells and could be a promising candidate for anticancer therapy .
Cell Cycle Distribution Modulation
The compound has been observed to affect cell cycle distribution. This is particularly important in cancer treatment, where the regulation of the cell cycle can lead to the inhibition of cancer cell growth and the induction of apoptosis .
Migration and Invasion Inhibition
In addition to its antiproliferative effects, the compound has demonstrated the ability to inhibit the migration and invasion of cancer cells in transwell assays . This suggests its potential use in preventing metastasis, which is the spread of cancer from one part of the body to another.
Suzuki Coupling Reagent
The related chemical structure of this compound suggests its potential use in Suzuki coupling reactions, which are widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
CHK1 Inhibition
Compounds with similar structures have been used in the development of selective inhibitors of checkpoint kinase 1 (CHK1), which is involved in DNA damage response and cell cycle control. These inhibitors have potential applications as antitumor agents and radioprotectants .
Cathepsin Inhibition
The compound’s framework is also relevant in the stereoselective synthesis of selective inhibitors of cathepsins, which are proteases involved in various physiological and pathological processes. Cathepsin inhibitors have therapeutic potential in diseases such as osteoporosis, cancer, and autoimmune disorders .
Molecular Docking Studies
Molecular docking studies are essential for predicting the binding mode of compounds to their target proteins. This compound’s structure allows for such analyses, which are crucial in the drug development process to optimize the interaction with the target and improve therapeutic efficacy .
Antiproliferative Activity
Lastly, the compound has shown significant antiproliferative activity against specific cancer cell lines. This activity is measured by its ability to inhibit the growth and division of cancer cells, making it a valuable compound for further research in cancer treatment .
Propriétés
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-27-17-7-6-15(19(28-2)20(17)29-3)21(26)22-14-8-10-25(11-9-14)18-12-16(23-24-18)13-4-5-13/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXUENHDQNLRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2922370.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2922373.png)
![5-Benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2922374.png)
![2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922376.png)
![4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2922379.png)

![N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2922382.png)

![N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2922385.png)



![1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922391.png)